molecular formula C23H28O5 B114951 Bbicme-D-ribofuranose CAS No. 149017-69-6

Bbicme-D-ribofuranose

Cat. No. B114951
CAS RN: 149017-69-6
M. Wt: 384.5 g/mol
InChI Key: IYHSCPYMAVOTQF-BESBDSHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bbicme-D-ribofuranose is a rare sugar derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ribose derivative that is synthesized using a specific method, and it has been studied extensively for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Bbicme-D-ribofuranose is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Bbicme-D-ribofuranose has also been shown to inhibit the replication of certain viruses by interfering with their ability to attach to and enter host cells.
Biochemical and Physiological Effects:
Bbicme-D-ribofuranose has been shown to have several biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and improve glucose metabolism. Bbicme-D-ribofuranose has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bbicme-D-ribofuranose in lab experiments is its unique properties, which make it a useful tool for studying various cellular processes. However, one of the limitations of using Bbicme-D-ribofuranose is its high cost and limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving Bbicme-D-ribofuranose. One area of research is the development of novel drugs and therapies based on the compound's unique properties. Another area of research is the development of new synthetic methods for the production of Bbicme-D-ribofuranose, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Bbicme-D-ribofuranose and its potential applications in the field of medicine and biotechnology.

Synthesis Methods

Bbicme-D-ribofuranose is synthesized using a multistep process that involves the conversion of ribose into the corresponding protected derivative. The protected derivative is then subjected to a series of reactions that involve the introduction of various functional groups to the molecule. The final product is obtained after deprotection of the molecule. This method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

Bbicme-D-ribofuranose has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to have antitumor and antiviral properties, and it has also been studied for its potential use in the synthesis of novel antibiotics and other bioactive compounds. Bbicme-D-ribofuranose has also been used as a chiral building block in the synthesis of complex molecules.

properties

CAS RN

149017-69-6

Product Name

Bbicme-D-ribofuranose

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1

InChI Key

IYHSCPYMAVOTQF-BESBDSHLSA-N

Isomeric SMILES

C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4

SMILES

CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C

synonyms

3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose
BBICMe-D-ribofuranose

Origin of Product

United States

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